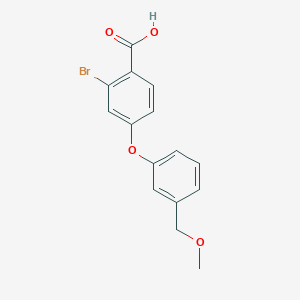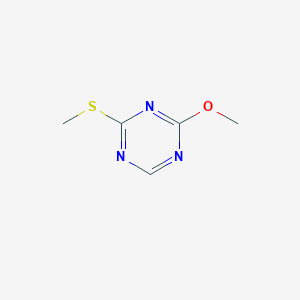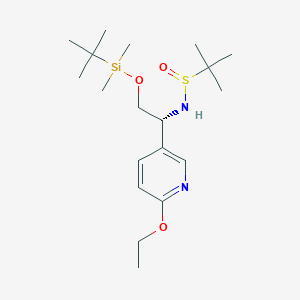![molecular formula C30H22O2 B13135307 2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two anthracene units connected via a central carbon-carbon bond, with two methyl groups attached at the 2,2’ positions and two ketone groups at the 9,9’ positions. This structure imparts distinct photophysical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of anthracene units, which can be achieved through the cyclization of appropriate precursors.
Methylation: The anthracene units are then methylated at the 2,2’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Coupling: The two methylated anthracene units are coupled together using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Oxidation: The final step involves the oxidation of the coupled product to introduce the ketone groups at the 9,9’ positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Anthracene Units: Large-scale cyclization reactions to produce anthracene units.
Continuous Methylation: Use of continuous flow reactors for efficient methylation.
High-Pressure Coupling: High-pressure reactors for the coupling step to ensure high yields.
Controlled Oxidation: Use of controlled oxidation processes to achieve the desired ketone functionality.
化学反应分析
Types of Reactions
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of photodynamic therapy agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cellular damage and apoptosis in targeted cells. The pathways involved include the activation of caspases and the disruption of mitochondrial function.
相似化合物的比较
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the central carbon-carbon bond and ketone groups.
2,2’-Dimethylbiphenyl: Similar in having two aromatic rings and methyl groups but lacks the extended conjugation and ketone groups.
9,10-Diphenylanthracene: Similar in having substituted anthracene units but with phenyl groups instead of methyl groups.
Uniqueness
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation, which imparts distinct photophysical properties. The presence of ketone groups at the 9,9’ positions also allows for specific chemical reactivity and interactions, making it valuable in various applications.
属性
分子式 |
C30H22O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-methyl-1-(2-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-21-15-19-7-3-5-9-23(19)29(31)27(21)25(17)26-18(2)12-14-22-16-20-8-4-6-10-24(20)30(32)28(22)26/h3-14H,15-16H2,1-2H3 |
InChI 键 |
JCRUVQWVCDAXCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CC3=CC=CC=C3C2=O)C=C1)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


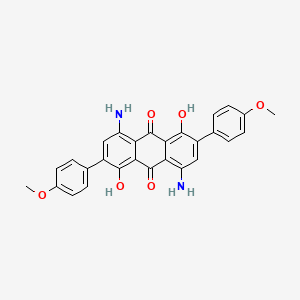
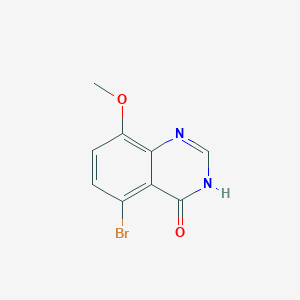
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
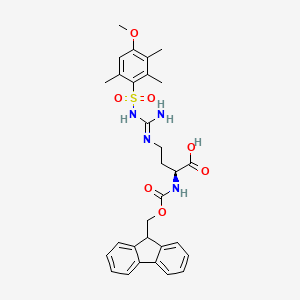
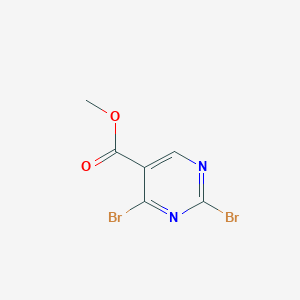
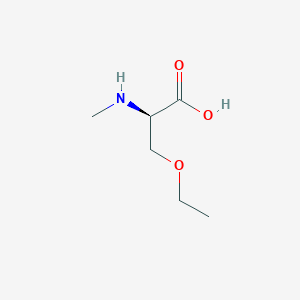
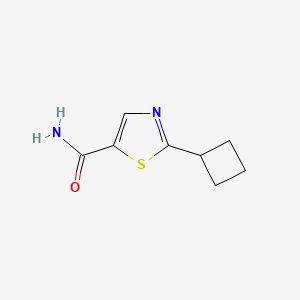
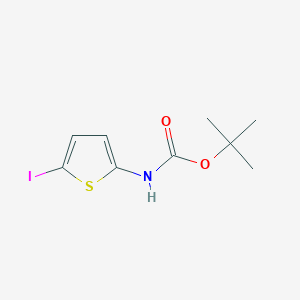
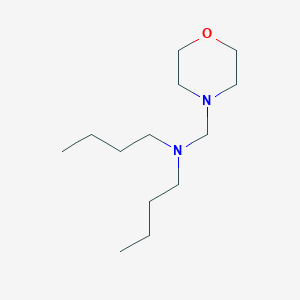
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
